molecular formula C18H16N2O3S B2716874 (2E,5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one CAS No. 359613-89-1

(2E,5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B2716874
CAS RN: 359613-89-1
M. Wt: 340.4
InChI Key: GBMPYCLZAXOVNI-LFIBNONCSA-N
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Description

(2E,5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thiazolidinones and has been studied for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on synthesizing derivatives of thiazolidine and investigating their molecular structures. For instance, the synthesis of new derivatives incorporating thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties has been explored, showing antibacterial activity against Gram-positive bacterial strains (Trotsko et al., 2018)(Trotsko et al., 2018). Similarly, the synthesis and structure of 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones have been documented, contributing to the understanding of their structural properties through elemental analysis, IR, 1H NMR, and MS spectroscopy (Popov-Pergal et al., 2010)(Popov-Pergal et al., 2010).

Anticancer Activity

A significant area of research has been the investigation of anticancer properties of thiazolidinone derivatives. A study found that certain analogs of 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) can effectively induce apoptosis in cancer cells, showing potential as anticancer agents (Wu et al., 2006)(Wu et al., 2006).

Antimicrobial Activities

The antimicrobial potential of thiazolidinone derivatives has also been a focal point. For example, synthesized compounds have demonstrated antibacterial activity, suggesting their application as antimicrobial agents (Patel et al., 2010)(Patel et al., 2010). Another study presented the synthesis and antimicrobial activities of 8-ethoxycoumarin derivatives, highlighting the broad spectrum of biological activities associated with thiazolidinone derivatives (Mohamed et al., 2012)(Mohamed et al., 2012).

Molecular Docking Studies

Molecular docking studies have been employed to understand the interactions of thiazolidinone derivatives with biological targets. A study on the spectroscopic studies and docking of a thiazolidin-4-one derivative provided insights into its potential biological interactions (Djafri et al., 2020)(Djafri et al., 2020).

properties

IUPAC Name

(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-2-23-15-10-12(8-9-14(15)21)11-16-17(22)20-18(24-16)19-13-6-4-3-5-7-13/h3-11,21H,2H2,1H3,(H,19,20,22)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMPYCLZAXOVNI-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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